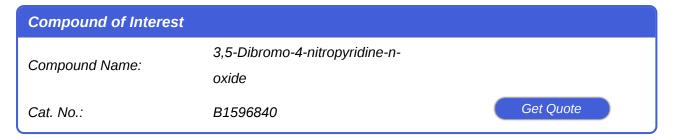


In-Depth Technical Guide: 3,5-Dibromo-4nitropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dibromo-4-nitropyridine-N-oxide**, a key intermediate in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis, and explores its potential biological significance.

Core Data Presentation

All pertinent quantitative data for **3,5-Dibromo-4-nitropyridine-N-oxide** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Weight	297.89 g/mol [1]
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₃
CAS Number	62516-09-0[1]
Appearance	Yellow crystalline solid
Purity	≥98%



Experimental Protocols

The synthesis of **3,5-Dibromo-4-nitropyridine-N-oxide** is a two-step process commencing with the N-oxidation of **3,5-dibromopyridine**, followed by a regioselective nitration.

Step 1: N-Oxidation of 3,5-Dibromopyridine

Objective: To synthesize the precursor, 3,5-dibromopyridine-N-oxide.

Methodology:

- In a suitable reaction vessel, dissolve 3,5-dibromopyridine in an organic solvent such as trifluoroacetic acid.
- Slowly add a hydrogen peroxide solution (e.g., 30%) to the reaction mixture while maintaining the temperature between 40°C and 80°C.
- The reaction is conducted in a microreactor under a pressure of 0-2 MPa to ensure sufficient reaction between the two liquid phases.
- Upon completion of the reaction, the mixture is cooled, and off-white crystals of 3,5dibromopyridine-N-oxide are obtained through separation and purification.

Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

Objective: To synthesize the final product, **3,5-Dibromo-4-nitropyridine-N-oxide**.

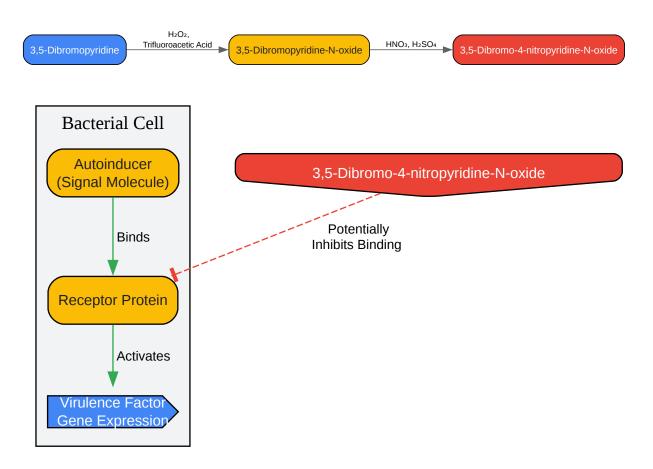
Methodology:

- Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to fuming nitric acid, while cooling in an ice bath.
- In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat the 3,5dibromopyridine-N-oxide to approximately 60°C.
- Slowly add the nitrating acid dropwise to the reaction flask. The temperature of the reaction mixture is then raised and maintained at 125-130°C for several hours.[2]
- After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.



- The pH of the resulting solution is adjusted to 7-8 with a saturated sodium carbonate solution, leading to the precipitation of the crude product.
- The yellow crystalline solid is collected by filtration and purified by recrystallization from a suitable solvent like acetone to yield **3,5-Dibromo-4-nitropyridine-N-oxide**.[2]

Mandatory Visualizations Synthetic Pathway of 3,5-Dibromo-4-nitropyridine-Noxide



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References

- 1. 3,5-Dibromo-4-nitropyridine-n-oxide | 62516-09-0 | Benchchem [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
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